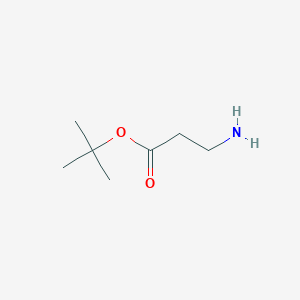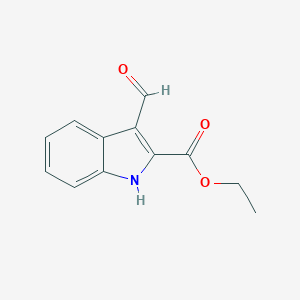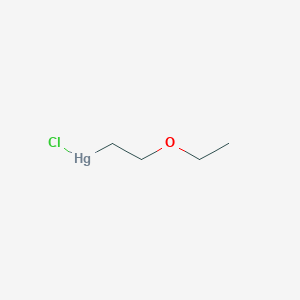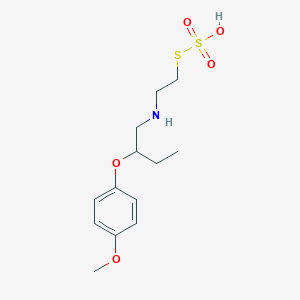
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound, also known as MMBE, is a thiosulfate derivative that has been synthesized through a complex chemical process. The purpose of
作用机制
The mechanism of action of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is not fully understood, but it is believed to act through its thiosulfate group, which has antioxidant properties. Thiosulfate can scavenge free radicals and protect cells from oxidative damage. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
生化和生理效应
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to increase the activity of certain enzymes involved in detoxification, suggesting that it may have potential as a therapeutic agent for liver diseases. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to reduce the levels of certain inflammatory markers in the blood, suggesting that it may have potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
One advantage of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is that it has been shown to be relatively non-toxic in animal studies, suggesting that it may be safe for use in humans. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is stable and can be stored for long periods of time without degradation. However, one limitation of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is that it is relatively expensive to synthesize, which may make it difficult to use in large-scale experiments.
未来方向
There are many potential future directions for research on S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate. One area of research could focus on its potential as a therapeutic agent for liver diseases, given its ability to protect against oxidative stress and increase the activity of detoxification enzymes. Additionally, further research could explore its potential as a treatment for inflammatory diseases, given its anti-inflammatory properties. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate, which could make it more accessible for use in scientific research.
合成方法
The synthesis of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate involves a multi-step process that begins with the reaction between p-methoxyphenol and 1,4-dibromobutane to produce 2-(p-methoxyphenyloxy)butane. This intermediate is then reacted with ethylenediamine to produce 2-(p-methoxyphenyloxy)butylamine. Finally, the thiosulfate group is introduced through a reaction with sodium thiosulfate to produce S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate.
科学研究应用
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to protect against oxidative stress. In one study, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate was shown to reduce oxidative stress in rat liver cells, suggesting that it may have potential as a therapeutic agent for liver diseases. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.
属性
CAS 编号 |
19143-04-5 |
|---|---|
产品名称 |
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate |
分子式 |
C13H21NO5S2 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
1-methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene |
InChI |
InChI=1S/C13H21NO5S2/c1-3-11(10-14-8-9-20-21(15,16)17)19-13-6-4-12(18-2)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,15,16,17) |
InChI 键 |
VAWKCKSEPXDHCO-UHFFFAOYSA-N |
SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC |
规范 SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



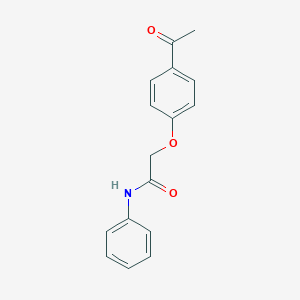
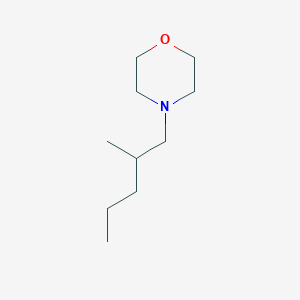
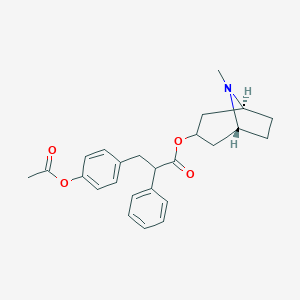
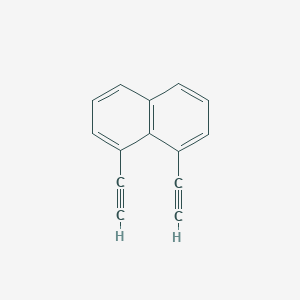
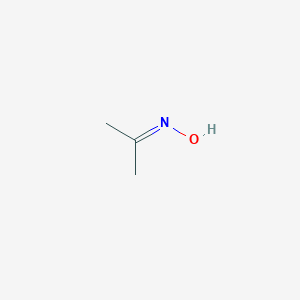
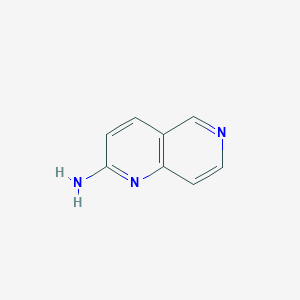
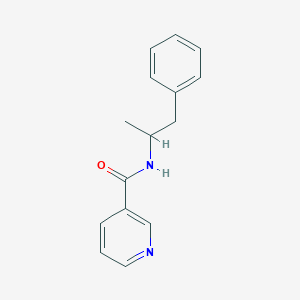
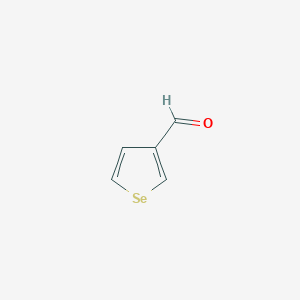
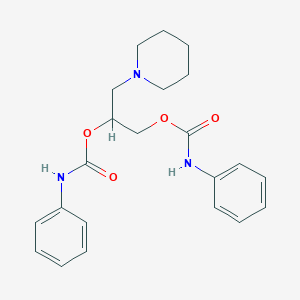
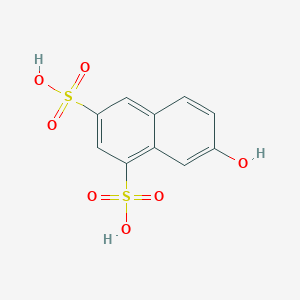
![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
